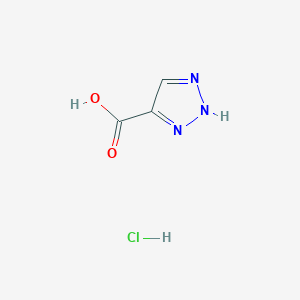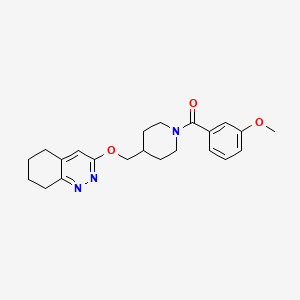![molecular formula C13H9Cl2NO B2640764 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol CAS No. 36043-75-1](/img/structure/B2640764.png)
4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, a related compound, (E)-3-chloro-2-{[(4-chlorophenyl)imino]methyl}phenol, was found to have a monoclinic crystal structure with a P21/c space group .
Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.15 . A related compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was found to have a melting point greater than 350°C .
科学的研究の応用
Optoelectronic Properties and Bioactivity
- Imine compounds like 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol have been studied for their optoelectronic properties and potential bioactivity. Investigations using quantum chemical and molecular docking methods have shed light on their molecular structure, optoelectronic characteristics, and potential inhibitory properties against proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Crystallographic and Spectroscopic Studies
- Schiff base derivatives of this compound have been synthesized and characterized using single crystal X-ray diffraction, IR spectroscopy, NMR, and theoretical methods. These studies offer insight into the crystallographic and spectroscopic properties of such compounds (Demirtaş et al., 2018).
Conductivity and Band Gap Analysis
- Schiff base oligomers derived from 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol have been synthesized and analyzed for their conductivity and band gap properties. This research provides valuable information on the electronic properties of these compounds (Kaya & Koyuncu, 2006).
Molecular Structure Investigations
- The molecular structure of related compounds has been studied using crystallographic, spectroscopic, and computational methods. These studies help in understanding the chemical behavior and properties of similar imine compounds (Kaştaş et al., 2020).
Detection of Hydrogen Carbonate Ions
- Certain derivatives have been developed for the detection of hydrogen carbonate anions in aqueous media. These compounds exhibit visual changes upon interaction with specific anions, highlighting their potential as chemical sensors (Naderi et al., 2019).
Biological Activity Studies
- Novel derivatives of 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol have been synthesized and their biological activities investigated. This includes studies on their interactions with metal ions and potential as biological agents (Palreddy et al., 2015).
将来の方向性
The future directions for research on this compound could include further exploration of its potential biological activities, such as antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities . Additionally, the synthesis and characterization of its metal complexes could be an interesting area of study .
特性
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVTUHAWRXHJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

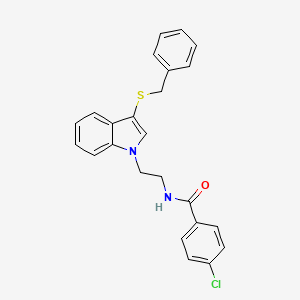
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)

![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B2640690.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
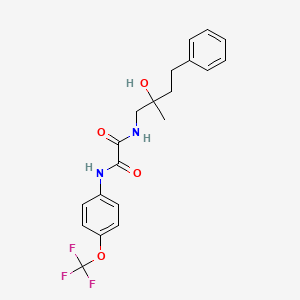
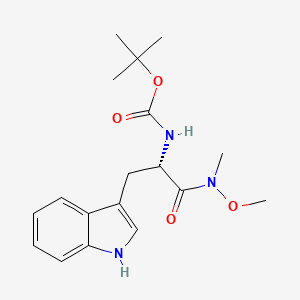
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)

